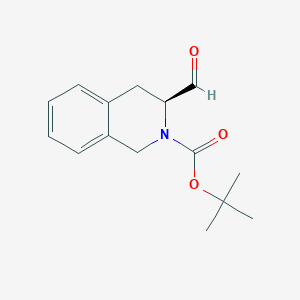

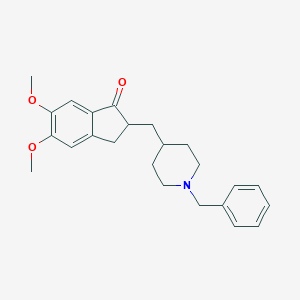

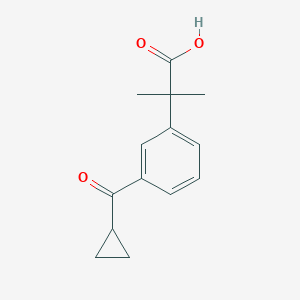

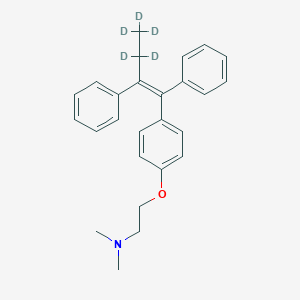

(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sorbitan is a mixture of isomeric organic compounds derived from the dehydration of sorbitol. It is an intermediate in the conversion of sorbitol to isosorbide. Sorbitan is primarily used in the production of surfactants such as polysorbates, which are important emulsifying agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan is produced by the dehydration of sorbitol. The dehydration reaction usually produces sorbitan as a mixture of five- and six-membered cyclic ethers (1,4-anhydrosorbitol, 1,5-anhydrosorbitol, and 1,4,3,6-dianhydrosorbitol), with the five-membered 1,4-anhydrosorbitol form being the dominant product . The reaction conditions typically involve a catalyst and controlled temperature to ensure selective production of sorbitan .

Industrial Production Methods: In industrial settings, sorbitan is synthesized by etherification followed by esterification. The etherification reaction is optimized with specific catalysts, reaction temperatures, and times to achieve high-quality sorbitan with minimal impurities . The esterification process involves reacting the dehydrated sorbitol with fatty acids to produce sorbitan esters, which are used as emulsifiers .

Chemical Reactions Analysis

Types of Reactions: Sorbitan undergoes various chemical reactions, including esterification, oxidation, and reduction.

Common Reagents and Conditions:

Esterification: Sorbitan reacts with fatty acids in the presence of catalysts to form sorbitan esters.

Oxidation: Sorbitan can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Sorbitan can be reduced under specific conditions to yield various products.

Major Products:

Sorbitan Esters: These are formed through esterification and are widely used as emulsifiers.

Oxidized Derivatives: These are formed through oxidation reactions and have various applications.

Scientific Research Applications

Sorbitan and its derivatives have a wide range of applications in scientific research:

Chemistry: Used as intermediates in the synthesis of other compounds.

Biology: Employed in the preparation of emulsions and creams for biological studies.

Medicine: Used in pharmaceutical formulations as emulsifying agents.

Industry: Applied in the production of cosmetics, food products, and biopolymer materials.

Mechanism of Action

Sorbitan exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions . The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the solubilization and stabilization of various compounds .

Comparison with Similar Compounds

Polysorbates: These are ethoxylated derivatives of sorbitan and are widely used as emulsifiers.

Sorbitol: The precursor to sorbitan, used in various applications including as a sweetener.

Isosorbide: A derivative of sorbitan with applications in pharmaceuticals and polymers.

Uniqueness of Sorbitan: Sorbitan is unique due to its ability to form stable emulsions and its versatility in various industrial applications. Unlike polysorbates, sorbitan esters do not undergo ethoxylation, making them suitable for specific applications where non-ethoxylated surfactants are preferred .

Properties

IUPAC Name |

N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-FUYVPVGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157698-32-3 |

Source

|

| Record name | Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157698323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.